N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines a benzofuran ring with a phenyl group and a carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and carbamoyl compounds.
Indole Derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Benzofuran Derivatives: Compounds with a benzofuran ring are known for their wide range of applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(2-methylpropylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-13(2)12-21-19(23)15-8-4-5-9-16(15)22-20(24)18-11-14-7-3-6-10-17(14)25-18/h3-11,13H,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
VGONKOSVBZMXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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